4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine - 1334490-02-6

4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine

Catalog Number: EVT-2870580
CAS Number: 1334490-02-6
Molecular Formula: C11H10N4O2
Molecular Weight: 230.227
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1,3-Benzodioxol-5-yl)-2-butanamine

Compound Description: This compound is an α-ethyl phenethylamine derivative. It serves as a precursor to psychoactive compounds and exhibits behavioral effects in animal models. Studies investigated its enantiomers and racemates for their ability to elicit stimulus generalization in rats trained to discriminate LSD [].

Relevance: This compound shares the 1,3-benzodioxol-5-yl moiety with 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine. The research on its derivatives, particularly those with substitutions on the amine group, provides insights into potential structure-activity relationships relevant to the target compound [].

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ((+)-MBDB)

Compound Description: This compound is the α-ethyl homologue of MDMA and a psychoactive substance classified as an entactogen [, ]. It exhibits distinct behavioral effects in animal models, including acting as a discriminative stimulus in rats []. Unlike its parent compound, (+)-MBDB has been reported to be non-hallucinogenic in human studies [].

Relevance: (+)-MBDB shares the core 1,3-benzodioxol-5-yl and butanamine structures with 1-(1,3-Benzodioxol-5-yl)-2-butanamine, further emphasizing the importance of substitutions on the amine for modulating biological activity. These findings are relevant for understanding the potential pharmacological effects of modifications to the hydrazine moiety in the target compound 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine [, ].

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

Compound Description: This compound, MBDB, is an analog of MDMA and a psychoactive substance. MBDB exhibits neuropharmacological effects primarily related to serotonin release and reuptake inhibition in the brain []. Research suggests that MBDB might have a lower dependence potential compared to MDMA [].

Relevance: MBDB is closely related to (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, differing only in the chirality at the α-carbon. This close structural similarity highlights the impact of stereochemistry on the pharmacological properties of these compounds. Understanding such subtle structural variations is crucial when considering the potential activity and design of compounds related to 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine [].

5,6-methylenedioxy-2-aminoindan

Compound Description: This compound is a rigid analog of 3,4-methylenedioxyamphetamine (MDA) and is considered non-neurotoxic []. It acts as a discriminative stimulus in rats, exhibiting substitution patterns similar to MDMA and MBDB [].

Relevance: While not directly containing the 1,3-benzodioxol-5-yl moiety, this compound's classification as a non-neurotoxic MDA analog with entactogen-like properties offers valuable insights. The structural similarities, particularly the presence of the methylenedioxyphenyl group, make it a relevant point of comparison for understanding the structure-activity relationships of compounds with potential psychoactive effects, including 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine [].

5,6-Methylenedioxy-2-methylminoindan

Compound Description: This compound is the N-methyl derivative of 5,6-methylenedioxy-2-aminoindan, also showing substitution for MDMA in drug discrimination tests [].

Relevance: The structural similarity to 5,6-methylenedioxy-2-aminoindan and its activity profile further reinforce the significance of the methylenedioxyphenyl group and N-methyl substitution in influencing the pharmacological properties. Comparing these structural features with 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine provides insights into the potential impact of substitutions on the pyrimidine ring of the target compound [].

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

Compound Description: This compound, ABBV/GLPG-2222, is a potent CFTR corrector currently in clinical trials for cystic fibrosis treatment []. It acts by increasing the levels of functional CFTR protein at the cell surface [].

Relevance: This compound contains the 1,3-benzodioxol-5-yl group, highlighting the versatility of this moiety in medicinal chemistry and its presence in compounds targeting diverse therapeutic areas. While the structure of ABBV/GLPG-2222 is more complex than 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine, their shared use of the 1,3-benzodioxol-5-yl group suggests potential for exploring modifications around this core structure for modulating biological activity [].

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: This compound, MPC-3100, is an orally bioavailable purine-based Hsp90 inhibitor. It disrupts Hsp90 function, making it a potential target for cancer treatment [].

Relevance: While structurally more complex, MPC-3100 incorporates the 1,3-benzodioxol-5-yl unit as a key component, further demonstrating its relevance in medicinal chemistry and drug development. The presence of a sulfur linker between the benzodioxole and purine moieties in MPC-3100 offers a potential avenue for exploring structural modifications to the target compound 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine [].

1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC)

Compound Description: This compound, N-Methyl-Clephedrone (4-CDC), belongs to the cathinone class of stimulants []. Its presence, alongside other synthetic cathinones, highlights the ongoing emergence of novel psychoactive substances.

Relevance: Though structurally dissimilar to 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine, the emergence of N-Methyl-Clephedrone underscores the importance of monitoring for potential recreational use and abuse of compounds structurally related to known psychoactive agents. While the target compound itself has not been reported as a drug of abuse, its structural features, particularly the presence of the benzodioxole moiety found in some psychoactive compounds, warrant consideration in the context of emerging trends in NPS development [].

1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT)

Compound Description: This compound, tBuONE (also known as Tertylone or MDPT), belongs to the cathinone class, known for its stimulant properties []. Its identification alongside other synthetic cathinones emphasizes the continuous evolution and diversification within this class of NPS.

Relevance: Similar to N-Methyl-Clephedrone, the structural dissimilarity of tBuONE to 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine notwithstanding, its emergence underscores the ongoing development and proliferation of synthetic cathinones with potentially harmful effects. Although there's no indication of the target compound being abused, awareness of these trends is crucial, given the benzodioxole moiety present in some psychoactive substances [].

1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4-FPHP)

Compound Description: This compound, 4-FPHP, is a synthetic cathinone, indicating its potential stimulant effects [].

Relevance: Though structurally distinct from 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine, the emergence of 4-FPHP, alongside other synthetic cathinones, underscores the need to monitor novel psychoactive substances and their potential risks. While there are no reports of the target compound being abused, its structural similarities to known psychoactive compounds, specifically the presence of a benzodioxole group, warrant attention [].

N-substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol- 5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides

Compound Description: These are a series of synthetic compounds derived from the alkaloid piperine, a major component of black pepper []. They have shown promising antimicrobial activity, with some derivatives exhibiting significant activity against Bacillus subtilis, Escherichia coli, and Aspergillus niger [].

Relevance: These compounds, like 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine, contain the 1,3-benzodioxol-5-yl moiety. The study emphasizes the potential of modifying this core structure to generate compounds with enhanced biological activities, including antimicrobial properties [].

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound shares the 1,3-benzodioxol-5-yl moiety with 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine. Its crystal structure reveals the presence of intermolecular hydrogen bonds, offering insights into the potential solid-state interactions of the target compound [].

Relevance: The structural similarity, especially the presence of both the 1,3-benzodioxol-5-yl and pyrimidine rings, makes it relevant for comparison. Studying its structural features and potential for intermolecular interactions can provide valuable information for understanding the properties of 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine [].

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

Compound Description: Peribedil is a drug with the IUPAC name 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine [].

Properties

CAS Number

1334490-02-6

Product Name

4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine

IUPAC Name

[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]hydrazine

Molecular Formula

C11H10N4O2

Molecular Weight

230.227

InChI

InChI=1S/C11H10N4O2/c12-15-11-13-4-3-8(14-11)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6,12H2,(H,13,14,15)

InChI Key

KIAOTMHMGZWUGY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)NN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.